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Compound of Interest |

2-Chloro-4-fluoro-4'-
Compound Name:
morpholinomethyl benzophenone

CAS No.: 898770-47-3

Cat. No.: B1324804

. J

Executive Summary

The molecular formula C1sH17CIFNO2 (Molecular Weight: 333.78 g/mol ) represents a specific
class of halogenated, nitrogen-containing heterocycles used primarily as intermediates in drug
discovery. While multiple isomers exist, the most scientifically significant configuration is the
morpholinyl-benzophenone scaffold (e.g., CAS 898750-95-3).

This guide details the physicochemical properties, synthetic causality, and validation protocols
for this compound, positioning it as a critical building block for G-Protein Coupled Receptor
(GPCR) modulators.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the stoichiometry and electronic distribution is the first step in utilizing this
scaffold. The presence of both chlorine and fluorine atoms on the phenyl ring introduces
specific metabolic stability and lipophilicity profiles (LogP modulation).

Table 1: Physicochemical Specifications
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Property Value Technical Significance
Stoichiometric basis for yield
Molecular Formula C1sH17CIFNO:2 ]
calculations.
_ Monoisotopic mass (333.09)
Molecular Weight 333.78 g/mol S
for MS validation.
Critical for High-Resolution
Exact Mass 333.09317 Da

Mass Spectrometry (HRMS).

Element Count

C:18, H:17, ClI:1, F:1, N:1, O:2

Halogenated core enhances

metabolic half-life.

Indicates high lipophilicity;

Predicted LogP 35-4.2 )

likely CNS penetrant.

Improves membrane
H-Bond Donors 0 permeability (Lipinski's Rule of

5).

Interaction points for receptor
H-Bond Acceptors 3(N, 0, 0) o

binding pockets.

Allows conformational flexibility
Rotatable Bonds 4

for induced fit.

Synthetic Causality & Methodology

The synthesis of C1sH17CIFNO: (specifically the benzophenone isomer) requires a strategy

that avoids halogen scrambling. The most robust pathway involves the construction of the

benzophenone core followed by late-stage functionalization of the morpholine moiety.

Retrosynthetic Analysis

o Disconnection: The strategic bond break occurs at the benzylic carbon-nitrogen bond.

o Precursors: 2-(bromomethyl)benzophenone derivative and Morpholine.

o Rationale: Nucleophilic substitution (
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) is preferred over reductive amination here to prevent reduction of the ketone carbonyl,
which is essential for the final pharmacophore.

Experimental Protocol: Radical Bromination &
Substitution

Objective: Synthesize (4-chloro-2-fluorophenyl)(2-(morpholinomethyl)phenyl)methanone.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

e Reagents: (4-chloro-2-fluorophenyl)(2-tolyl)methanone (1.0 eq), N-Bromosuccinimide (NBS,
1.1 eq), AIBN (0.05 eq).

¢ Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (green alternative).

e Protocol:

o

Dissolve the tolyl-methanone precursor in anhydrous solvent under

Add NBS and AIBN.

o

o

Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

[¢]

Causality: The radical mechanism specifically targets the benzylic position, sparing the
aromatic halogens.

o Filter succinimide byproduct and concentrate to yield the benzyl bromide intermediate.

Step 2: Nucleophilic Substitution (

)

e Reagents: Benzyl bromide intermediate (from Step 1), Morpholine (1.2 eq),

(2.0 eq).
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e Solvent: Acetonitrile (

) or DMF.

e Protocol:

[¢]

Suspend the intermediate in

o Add

followed by dropwise addition of Morpholine at 0°C to control exotherm.

o Warm to room temperature and stir for 12 hours.
o Self-Validating Check: The disappearance of the benzylic bromide peak in

NMR (~4.5 ppm) and appearance of the morpholine methylene signals (~3.6 ppm)
confirms conversion.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical control
points.

Step 1: Radical Bromination ' Intermediate acl Step 2: Nucleophilic Substitution ield = Target C18H17CIFNO2

Precursor:
(4-CI-2-F-phenyl)(2-tolyl)methanone (NBS, AIBN, Reflux) enzylic Bromide (Morpholine, K2CO3) (Morpholinomethyl-benzophenone)

Click to download full resolution via product page

Caption: Figure 1. Two-step synthetic pathway for C1sH17CIFNO:2 utilizing Wohl-Ziegler
bromination followed by amine alkylation.

Analytical Validation Protocols

Trustworthiness in chemical biology relies on rigorous characterization. The following protocols
are designed to unequivocally confirm the structure of C1sH17CIFNO:.
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High-Performance Liquid Chromatography (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6 x 150mm).
» Mobile Phase:
o A:0.1% Formic Acid in Water.
o B: Acetonitrile.
» Gradient: 5% B to 95% B over 15 minutes.
e Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

o Expected Retention: Due to the chloro/fluoro substitution and lipophilic morpholine, the
compound will elute late (approx. 10-12 min).

Mass Spectrometry (LC-MS)

« lonization: Electrospray lonization (ESI) in Positive Mode (

)

e Target Mass: 334.09 (M+H).
e Isotope Pattern:
o M (334.1): 100%
o M+2 (336.1): ~32% (Characteristic of one Chlorine atom).

o Validation: If the M+2 peak is absent or incorrect ratio, the Chlorine atom is missing or
displaced.

Nuclear Magnetic Resonance (NMR)
e NMR (400 MHz,

):
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o 7.2-7.8 (m, 7H, Aromatic protons).
o 3.65 (t, 4H, Morpholine O-
).
o 3.50 (s, 2H, Benzylic
).
o 2.45 (t, 4H, Morpholine N-
).

o Diagnostic Signal: The singlet at 3.50 ppm is critical; if it appears as a doublet or multiplet,
the benzylic position may be chiral or impure.

Applications in Drug Discovery

The CisH17CIFNO: scaffold is not merely a chemical curiosity; it serves as a pharmacophore in
several high-value therapeutic areas.

Cannabinoid Receptor Modulation (CB2)

Benzophenone derivatives with morpholine side chains are structural analogs of Pravadoline
and WIN 55,212-2.

e Mechanism: The benzophenone core mimics the indole/naphthalene core of classic
cannabinoids, positioning the morpholine to interact with the lysine residue in the CB2
receptor pocket.

o Therapeutic Potential: Neuropathic pain management without psychotropic side effects (CB2
selective).

Kinase Inhibition

The 4-chloro-2-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., similar
to the aniline tail of Afatinib or Gefitinib).
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o Target: This specific scaffold can serve as a Type Il inhibitor, binding to the inactive DFG-out
conformation of kinases like p38 MAPK or SRC.

Biological Assay Workflow

The following diagram outlines the screening process for this compound.

C18H17CIFNO2

(Purified >98%)

DMSO Solubilization
(10 mM Stock)

l

Primary Screen:
Radioligand Binding (CB1/CB2)

>50% Displacement

Functional Assay:
cAMP / GTPyS

Agonist Activity

Hit Validation:
IC50 Determination

Click to download full resolution via product page

Caption: Figure 2. Biological screening cascade for characterizing C1sH17CIFNO2 activity in
GPCR assays.

Safety and Handling

» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

» Handling: Use standard Schlenk line techniques during synthesis to avoid moisture.
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o Storage: Store at -20°C under Argon. The benzylic amine can be prone to oxidation over
extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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